(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid
CAS No.:
Cat. No.: VC17385208
Molecular Formula: C8H7F2NO2
Molecular Weight: 187.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7F2NO2 |
|---|---|
| Molecular Weight | 187.14 g/mol |
| IUPAC Name | (2S)-2-amino-2-(2,4-difluorophenyl)acetic acid |
| Standard InChI | InChI=1S/C8H7F2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |
| Standard InChI Key | COIWYFIMAXMSKX-ZETCQYMHSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1F)F)[C@@H](C(=O)O)N |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name is (S)-2-amino-2-(2,4-difluorophenyl)acetic acid hydrochloride, with the molecular formula C₈H₈ClF₂NO₂ and a molecular weight of 228.61 g/mol . The core structure consists of a phenyl ring substituted with fluorine atoms at the 2- and 4-positions, an amino group at the benzylic carbon, and a carboxylic acid moiety. The hydrochloride salt form improves solubility in polar solvents, a critical factor for biological assays .
Stereochemical Configuration
The (S)-configuration at the chiral center (C2) is pivotal for its interactions with biological targets. Enantiomeric purity (>95%) is typically achieved through asymmetric synthesis or chiral resolution techniques .
Physicochemical Properties
Key properties derived from experimental data include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2241594-33-0 | |
| Molecular Formula | C₈H₈ClF₂NO₂ | |
| Purity | ≥95.0% | |
| Hazard Statements (H) | H302, H315, H319, H335 | |
| Precautionary Statements (P) | P270, P271, P305+P351+P338 |
The compound’s aqueous solubility is enhanced by the hydrochloride salt, though exact solubility values require further characterization.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (S)-2-amino-2-(2,4-difluorophenyl)acetic acid hydrochloride involves stereoselective methods to ensure high enantiomeric excess. Two primary strategies are employed:
Chiral Pool Synthesis
Starting from L-amino acids or derivatives, this approach leverages existing chirality. For example, L-phenylalanine may undergo fluorination at the aromatic ring followed by functional group interconversion to introduce the carboxylic acid and amine groups.
Asymmetric Catalysis
Metal-catalyzed asymmetric hydrogenation of α,β-unsaturated precursors is a widely used method. A rhodium catalyst with chiral ligands (e.g., BINAP) achieves enantioselectivity >90% .
Purification and Characterization
Purification typically involves recrystallization from ethanol/water mixtures, followed by HPLC analysis to confirm enantiopurity. Spectroscopic data (e.g., NMR, NMR) corroborate the structure:
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